

crystal structure analysis of 7-Methyl-1,8naphthyridin-2-amine

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Compound of Interest

Compound Name: 7-Methyl-1,8-naphthyridin-2-amine

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An In-depth Technical Guide on the Crystal Structure Analysis of a **7-Methyl-1,8-naphthyridin- 2-amine** Derivative

This technical guide provides a comprehensive overview of the crystal structure analysis of a derivative of **7-Methyl-1,8-naphthyridin-2-amine**, specifically N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide in a co-crystal with acetic acid. This document is intended for researchers, scientists, and drug development professionals interested in the structural elucidation of **1,8-naphthyridine** scaffolds, which are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities[1]. The **1,8-naphthyridine** core is a key feature in various therapeutic agents, exhibiting antibacterial, anti-inflammatory, anti-hypertensive, and anti-cancer properties[2].

Introduction to 7-Methyl-1,8-naphthyridin-2-amine

The 1,8-naphthyridine nucleus is a versatile heterocyclic scaffold that has been extensively explored in drug discovery. The journey began with the discovery of nalidixic acid in 1962, a first-generation quinolone antibiotic with a 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid structure[1][3]. This discovery paved the way for the development of numerous derivatives with a broad spectrum of pharmacological activities[4][5]. **7-Methyl-1,8-naphthyridin-2-amine** serves as a crucial starting material for the synthesis of various biologically active compounds[1]. Understanding the three-dimensional arrangement of atoms in such molecules through single-crystal X-ray diffraction is paramount for rational drug design and for understanding their interactions with biological targets.



While the crystal structure of **7-Methyl-1,8-naphthyridin-2-amine** itself is not publicly available, this guide focuses on the detailed crystal structure analysis of a closely related derivative, N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide, which was successfully crystallized as an adduct with acetic acid (C₁₁H₁₁N₃O·C₂H₄O₂)[2]. The analysis of this co-crystal provides valuable insights into the supramolecular interactions and conformational properties of the 7-methyl-1,8-naphthyridine core.

Crystallographic Data

The crystallographic data for the N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide—acetic acid (1/1) adduct were collected using a Rigaku R-AXIS RAPID diffractometer with Mo K α radiation at a temperature of 293 K[2].

Table 1: Crystal Data and Structure Refinement Details



Parameter	Value	
Empirical Formula	C11H11N3O·C2H4O2	
Formula Weight	261.28	
Crystal System	Triclinic	
Space Group	P-1	
a (Å)	8.3628 (17)	
b (Å)	9.0904 (18)	
c (Å)	9.5093 (19)	
α (°)	71.30 (3)	
β (°)	76.43 (3)	
γ (°)	78.64 (3)	
Volume (ų)	659.8 (2)	
Z	2	
Calculated Density (g/cm³)	1.314	
Absorption Coefficient (μ) (mm ⁻¹)	0.10	
F(000)	276	
Crystal Size (mm³)	0.15 × 0.10 × 0.07	
Theta range for data collection (°)	3.0 to 27.5	
Reflections collected	5757	
Independent reflections	2591	
R(int)	0.058	
Completeness to theta = 25.242°	99.8 %	
Refinement method	Full-matrix least-squares on F ²	
Data / restraints / parameters	2591 / 0 / 172	



Goodness-of-fit on F ²	0.91
Final R indices [I>2sigma(I)]	R1 = 0.047, wR2 = 0.160
R indices (all data)	R1 = 0.123, wR2 = 0.187
Largest diff. peak and hole (e.Å ⁻³)	0.21 and -0.20

Data sourced from the experimental report on the N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide—acetic acid (1/1) adduct[2].

Experimental Protocols Synthesis and Crystallization

The synthesis of the title co-crystal, N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide—acetic acid (1/1), was achieved through the following procedure[2]:

- 7-amino-2-methyl-1,8-naphthyridine (4.00 g, 0.025 mol) was added to acetic anhydride (15 ml) under a nitrogen atmosphere.
- The mixture was stirred at room temperature for 1 hour.
- The solution was then slowly cooled to room temperature, which resulted in the formation of flaky, straw-colored crystals of the co-crystal.
- The resulting crystals were collected, yielding 3.97 g (78% yield). The acetic acid component in the co-crystal is formed from the acetic anhydride reagent used in the synthesis.

X-ray Data Collection and Structure Refinement

The crystal structure was determined using single-crystal X-ray diffraction. A suitable crystal was mounted on a Rigaku R-AXIS RAPID diffractometer. The data collection and refinement process followed these steps[2]:

• Data Collection: Data were collected at 293 K using graphite-monochromated Mo K α radiation (λ = 0.71073 Å).



- Cell Refinement: The unit cell parameters were refined using the PROCESS-AUTO software (Rigaku, 1998).
- Data Reduction: The collected data were reduced using CrystalStructure (Rigaku/MSC, 2006).
- Structure Solution and Refinement: The structure was solved using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97 (Sheldrick, 2008).
- Hydrogen Atoms: All hydrogen atoms were placed in geometrically idealized positions and treated as riding on their parent atoms.
- Molecular Graphics: The molecular graphics were generated using DIAMOND (Brandenburg, 1999).

Structural Analysis and Molecular Interactions

In the crystal structure of the adduct, the N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide molecule is nearly planar, with an r.m.s. deviation of 0.0720 Å for all non-hydrogen atoms. The dihedral angle between the naphthyridine ring system and the acetamide group is 8.5 (2)°[2].

A key feature of the crystal packing is the formation of hydrogen-bonded layers. The acetamide and acetic acid molecules are linked by O—H···N and N—H···O hydrogen bonds[2].

Table 2: Hydrogen Bond Geometry (Å. °)

D—H···A	D—H	н…а	D···A	D—H···A
O(3)— H(3A)···N(2)	0.82	1.96	2.782 (4)	173.1 (4)
N(1)— H(1A)···O(2)	0.86	2.08	2.941 (4)	178.0 (2)

D = donor atom, A = acceptor atom. Data extracted from the crystallographic study of the adduct[2].



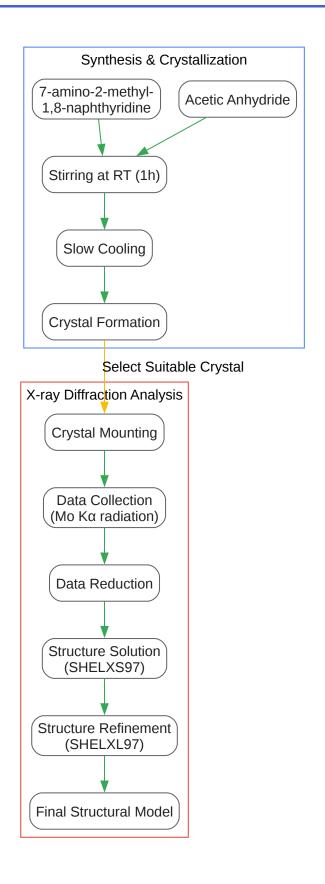
These complementary hydrogen-bonding interactions contribute to the stability of the crystal lattice and explain the difficulty in separating the two components via chromatography[2]. The adjacent parallel planes of the naphthyridine rings are separated by distances of 2.960 (4) and 3.349 (4) Å[2].

Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for the synthesis and crystal structure determination of the N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide—acetic acid adduct.





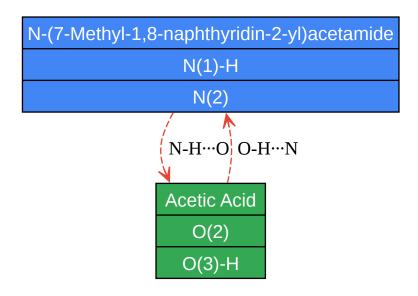
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Caption: Workflow for Synthesis and X-ray Crystal Structure Analysis.



Hydrogen Bonding Interactions

This diagram depicts the key hydrogen bonding interactions between the N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide and acetic acid molecules in the co-crystal.



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Caption: Hydrogen Bonding in the Co-crystal.

Conclusion

The crystal structure analysis of the N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide—acetic acid adduct provides significant structural information on a key derivative of the 1,8-naphthyridine family. The detailed crystallographic data, including unit cell dimensions, space group, and atomic coordinates, combined with the analysis of intermolecular interactions, offers a solid foundation for understanding the solid-state properties of this class of compounds. The hydrogen bonding network observed in the co-crystal is a critical determinant of the overall crystal packing. This in-depth guide, by presenting the experimental protocols and structural data in a clear and organized manner, serves as a valuable resource for researchers in medicinal chemistry and materials science who are engaged in the design and development of novel 1,8-naphthyridine-based molecules. The provided workflows and interaction diagrams further aid in the visualization and comprehension of the scientific process and results.



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